2-Methoxy-5-(morpholin-4-ylcarbonothioyl)phenyl 3-nitrobenzoate
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Overview
Description
2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate is a complex organic compound with potential applications in various scientific fields. It is known for its unique chemical structure, which includes a methoxy group, a morpholine ring, and a nitrobenzoate moiety. This compound is often used in research due to its interesting chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with morpholine-4-carbothioyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-nitrobenzoate
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 2-chloro-4-nitrobenzoate
- 2-Methoxy-5-(morpholine-4-carbothioyl)phenyl 4-methylbenzoate
Uniqueness
Compared to similar compounds, 2-methoxy-5-(morpholine-4-carbothioyl)phenyl 3-nitrobenzoate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18N2O6S |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C19H18N2O6S/c1-25-16-6-5-13(18(28)20-7-9-26-10-8-20)12-17(16)27-19(22)14-3-2-4-15(11-14)21(23)24/h2-6,11-12H,7-10H2,1H3 |
InChI Key |
GUDNUZPBQABJLL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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